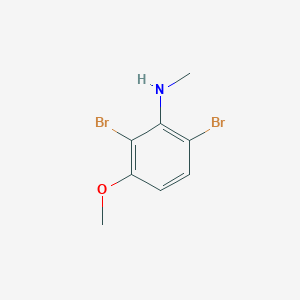

2,6-Dibromo-3-methoxy-N-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-3-methoxy-N-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br2NO/c1-11-8-5(9)3-4-6(12-2)7(8)10/h3-4,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPKHUUDPMQAFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1Br)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dibromo 3 Methoxy N Methylaniline

Direct Halogenation Approaches and Regioselectivity Control

Direct halogenation stands as a primary route for introducing bromine atoms onto an aromatic ring. The key challenge lies in controlling the position of bromination (regioselectivity), especially on a molecule with multiple activating groups.

Electrophilic aromatic bromination is a fundamental reaction in organic synthesis. For electron-rich substrates like aniline (B41778) derivatives, this reaction is typically rapid. The amino (-NHCH₃) and methoxy (B1213986) (-OCH₃) groups of the precursor, 3-methoxy-N-methylaniline , are strong activating groups, meaning they increase the rate of electrophilic substitution. They direct incoming electrophiles, such as a bromine cation (Br⁺), to the ortho and para positions relative to themselves. nih.govyoutube.com

However, the high reactivity of anilines can be a drawback, often leading to the formation of multiple brominated products. youtube.com For instance, the reaction of aniline with bromine water readily produces 2,4,6-Tribromoaniline as all activated ortho and para positions are substituted. youtube.com To achieve selective dibromination at the 2- and 6-positions, careful selection of the brominating agent and reaction conditions is paramount. Methods using copper(II) bromide in ionic liquids have been developed for cleaner, more regioselective para-bromination of unprotected anilines, offering a milder alternative to traditional methods. beilstein-journals.org

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for electrophilic bromination and is a safer, solid alternative to hazardous liquid bromine. wku.edumasterorganicchemistry.com It serves as a source of electrophilic bromine and is particularly effective for brominating activated aromatic rings like phenols and anilines. wikipedia.org The reaction mechanism involves the generation of a low concentration of Br₂, or direct reaction of the protonated NBS with the aromatic ring. masterorganicchemistry.com

The choice of solvent can significantly influence the selectivity of NBS brominations. For example, using dimethylformamide (DMF) as the solvent often promotes high para-selectivity for electron-rich aromatic compounds. wikipedia.org A documented synthesis for a structurally similar compound, 2,6-Dibromo-4-methylaniline , utilizes two equivalents of NBS in chloroform (B151607) to directly brominate p-toluidine, achieving a 75% yield of the desired dibrominated product. chemicalbook.com This precedent suggests a similar strategy would be effective for synthesizing 2,6-Dibromo-3-methoxy-N-methylaniline from 3-methoxy-N-methylaniline .

| Starting Material | Brominating Agent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| p-Toluidine | N-Bromosuccinimide (NBS) | Chloroform | 2,6-Dibromo-4-methylaniline | 75% | chemicalbook.com |

| Electron-rich aromatics (general) | N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | para-Bromo derivative | High | wikipedia.org |

| 3-Methoxyaniline | N-Bromosuccinimide (NBS) | Acetone | 4-Bromo-3-methoxyaniline | 46.5% (GC Yield) | wku.edu |

The final substitution pattern is dictated by the directing effects of the groups already present on the aromatic ring. In the starting material 3-methoxy-N-methylaniline , both the N-methylamino group and the methoxy group are ortho-, para-directors. nih.gov

The N-methylamino group at position 1 is a powerful activating group, strongly directing bromination to its ortho (positions 2 and 6) and para (position 4) positions.

The methoxy group at position 3 is also an ortho-, para-director, activating its ortho (positions 2 and 4) and para (position 6) positions.

The positions activated by both groups are 2, 4, and 6. Since both ortho positions (2 and 6) relative to the very strong N-methylamino activating group are available and sterically unhindered, direct bromination with a reagent like NBS is expected to substitute both of these positions, leading to the desired This compound . The 4-position is also activated, but the combined ortho-directing influence to the 2 and 6 positions from both substituents makes these sites highly favorable for substitution.

Functional Group Interconversion and Derivatization Routes

An alternative synthetic philosophy involves starting with a simpler brominated core and subsequently adding the required functional groups. This can sometimes offer better control over the final arrangement of substituents.

Introducing a methoxy group onto an aromatic ring is commonly achieved via the Williamson ether synthesis. This process would involve a precursor molecule such as 2,6-Dibromo-3-hydroxy-N-methylaniline . In this hypothetical route, the phenolic hydroxyl group would be deprotonated with a suitable base (e.g., sodium hydride) to form a phenoxide ion. This nucleophilic phenoxide would then react with a methylating agent, such as methyl iodide or dimethyl sulfate (B86663), to form the methoxy group. While a standard transformation, its applicability here would depend on the availability and synthesis of the required hydroxylated precursor.

If 2,6-Dibromo-3-methoxyaniline were available as a starting material, the final synthetic step would be the addition of a methyl group to the primary amine (N-methylation). Several established methods exist for this transformation.

A classic method involves the use of methylating agents like dimethyl sulfate or methyl iodide in the presence of a base. chemicalbook.com More modern and sustainable approaches utilize methanol (B129727) as the methyl source, catalyzed by transition metal complexes. For example, iridium(I) and ruthenium(II) complexes have been shown to be effective catalysts for the N-methylation of various anilines with methanol, often proceeding with high selectivity for the mono-methylated product. acs.orgnih.gov Non-noble metal catalysts, such as those based on nickel, have also been developed for this purpose, providing high yields of N-methylanilines from anilines and methanol. rsc.org Another well-known method is the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde (B43269) for reductive methylation of amines.

| Amine Substrate | Methylating Agent/System | Catalyst/Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aniline | Methanol | Ni/ZnAlOₓ / NaOH | N-methylaniline | 93% | rsc.org |

| Aniline | Methanol | Ir(III)-NHC Complex / KOtBu | N-methylaniline | >99% | nih.gov |

| 3-Methoxyaniline | Methanol | Ir(I)-NHC Complex / Base | 3-Methoxy-N-methylaniline | >90% Selectivity | acs.org |

| Aniline | Dimethyl sulfate / H₂O | NaOH | N-methylaniline | Not specified | chemicalbook.com |

Advanced Coupling Reactions in the Synthesis of Substituted Anilines

The bromine atoms on the this compound scaffold serve as versatile handles for further molecular elaboration through advanced coupling reactions, significantly increasing molecular complexity.

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govnobelprize.org These reactions are prized for their tolerance of a wide range of functional groups and often proceed under mild conditions. nobelprize.orgnih.govlibretexts.org

The Suzuki-Miyaura coupling , first reported in 1981, creates a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or ester. libretexts.org The reaction proceeds through a catalytic cycle involving three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orglibretexts.org For a substrate like 2,6-dibromoaniline (B42060), this reaction would allow for the selective introduction of aryl, alkenyl, or alkyl groups at the bromine-substituted positions. nih.gov Research has demonstrated efficient Suzuki-Miyaura reactions on unprotected ortho-bromoanilines, showcasing the robustness of this method. nih.gov Micellar chemistry using surfactants like Kolliphor EL has further advanced this reaction, enabling couplings in water at room temperature, often with high yields and short reaction times. mdpi.com

Table 1: Examples of Suzuki-Miyaura Reactions with Bromoanilines

| Aryl Halide Substrate | Coupling Partner | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| ortho-Bromoanilines | Aryl/Alkyl Boronic Esters | Pd catalyst, simple conditions | Good to excellent | nih.gov |

| Bromoanilines | Thienyl Boronic Acids | Pd(dtbpf)Cl₂ / Kolliphor EL in water | Up to 98% | mdpi.com |

| Di-bromoanilines | Thienyl Boronic Acids | Pd(dtbpf)Cl₂ / Kolliphor EL, Toluene/H₂O | Good | mdpi.com |

The Mizoroki-Heck reaction (often called the Heck reaction) is another cornerstone of palladium catalysis, involving the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgrsc.org Discovered independently by Tsutomu Mizoroki and Richard F. Heck, this was the first example of a C-C bond-forming reaction utilizing a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The reaction is highly valuable for its ability to form complex olefinic structures. nih.gov For a dibromoaniline derivative, the Heck reaction could be employed to attach vinyl groups, which could then be subjected to further chemical transformations.

Table 2: Examples of Mizoroki-Heck Reactions

| Aryl Halide Substrate | Alkene Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Iodobenzene | Styrene | PdCl₂, KOAc, 120°C | Stilbene | wikipedia.org |

| 4-Bromoanisol | Acrylic Acid | HRG-Py-Pd nanocatalyst in water | Substituted Acrylic Acid | researchgate.net |

| Aryl Halides | Fluorinated Alkenes | Pd catalyst | Fluorinated Organic Compounds | mdpi.com |

Substituted anilines can serve as key precursors for the synthesis of nitrogen-containing heterocyclic structures via intramolecular annulation reactions. These reactions involve the formation of a new ring within a single molecule. Recent breakthroughs have highlighted the power of this strategy for creating complex polycyclic systems. rsc.org

For example, visible-light-induced, iridium-catalyzed reactions of N-methyl-N-((trimethylsilyl)methyl)aniline with cyclic α,β-unsaturated carbonyl compounds have been shown to produce synthetically interesting tricyclic products. beilstein-journals.org This demonstrates that the N-methylaniline moiety can participate in radical-mediated cyclizations to build intricate molecular architectures. While this example uses iridium, palladium and other metals are also widely used in various annulation strategies. Such methodologies could potentially be applied to a suitably functionalized derivative of this compound to construct novel fused heterocyclic systems.

Atom Economy and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic routes in both academic and industrial settings. rsc.orgAtom economy , a concept developed by Barry Trost, is a primary metric that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.orgwikipedia.org Reactions with high atom economy minimize waste, a key goal of green chemistry. wikipedia.orgnumberanalytics.com

Addition reactions, such as catalytic hydrogenations and Diels-Alder reactions, are often cited as having 100% atom economy. wikipedia.org In contrast, many classical named reactions, like the Wittig reaction, generate stoichiometric amounts of high-molecular-weight byproducts, resulting in poor atom economy. wikipedia.org

The application of catalysis is a cornerstone of green chemistry. Palladium-catalyzed cross-coupling reactions, for example, are generally more atom-economical than classical stoichiometric methods because the catalyst is used in small amounts and is regenerated during the reaction. numberanalytics.comyoutube.com

Other green chemistry considerations in the synthesis of anilines include:

Alternative Energy Sources : The use of sunlight to drive N-acetylation of anilines or microwave irradiation to promote efficient anilination reactions represents a move away from conventional heating methods. rsc.orgbeilstein-journals.org

Greener Solvents : Replacing volatile organic compounds with more environmentally benign solvents like water or ionic liquids is a significant improvement. wikipedia.orgtandfonline.com The use of micellar catalysis enables reactions to be performed in water, often with enhanced efficiency. mdpi.com

Safer Reagents : The development of new methods for aniline synthesis aims to replace hazardous reagents. For instance, an electrochemical method using a redox mediator to reduce nitrobenzenes to anilines at room temperature avoids the high pressures and temperatures of traditional methods. specchemonline.com Similarly, using a combination of a metal bromide and hydrogen peroxide can replace the use of highly corrosive and toxic elemental bromine for bromination reactions. google.com

Photocatalysis : The reduction of nitrobenzene (B124822) to aniline can be achieved using visible light and a phosphorus-doped titanium dioxide photocatalyst, offering a green synthetic route at room temperature. kau.edu.sa

Reactivity Profiles and Mechanistic Investigations of 2,6 Dibromo 3 Methoxy N Methylaniline

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 2,6-Dibromo-3-methoxy-N-methylaniline is highly activated towards electrophilic aromatic substitution due to the presence of two powerful electron-donating groups (EDGs): the N-methylamino moiety and the methoxy (B1213986) group.

The regiochemical outcome of electrophilic substitution is determined by the combined directing effects of the existing substituents. Substituents are classified by their activating or deactivating nature and their directing influence (ortho, para, or meta). libretexts.org

N-Methylamino Group (-NHCH₃): This is a strongly activating group due to the nitrogen's lone pair of electrons, which can be donated into the aromatic ring via resonance. It is a powerful ortho- and para-director. libretexts.org

Methoxy Group (-OCH₃): This is also a strongly activating, ortho-, para-directing group, though generally slightly less activating than an amino group. The oxygen's lone pairs participate in resonance, increasing electron density at the ortho and para positions. organicchemistrytutor.com

Bromo Groups (-Br): Halogens are a unique class of substituents. They are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because their lone pairs can participate in resonance to stabilize the intermediate carbocation (arenium ion) during ortho or para attack. libretexts.orglibretexts.org

In a polysubstituted ring, the position of electrophilic attack is typically controlled by the most powerful activating group. youtube.com In this molecule, the N-methylamino group is the dominant directing group. The available positions for substitution are C4 and C5.

Attack at C5: This position is para to the strongly activating N-methylamino group and ortho to the activating methoxy group. Both groups strongly favor substitution at this site.

Attack at C4: This position is ortho to the N-methylamino group but meta to the methoxy group. Furthermore, C4 is flanked by the bulky bromine atom at C6 and the N-methylamino group at C1, leading to significant steric hindrance.

Therefore, electrophilic substitution is overwhelmingly predicted to occur at the C5 position, which is electronically activated by two groups and is sterically more accessible than the C4 position.

Given the high degree of activation conferred by the N-methylamino and methoxy groups, the molecule is susceptible to polysubstitution, especially under harsh reaction conditions. Controlling the reaction to achieve mono-substitution requires careful management of conditions.

Stoichiometry: Using a 1:1 molar ratio of the substrate to the electrophile is crucial to minimize over-reaction.

Temperature: Low temperatures are preferred to reduce the reaction rate and improve selectivity.

Reagent Choice: Employing milder electrophilic reagents can help prevent multiple additions.

If a second electrophilic substitution were to occur, it would likely happen at the C4 position, the only remaining activated site, assuming the first substitution at C5 does not introduce overwhelming steric bulk or electronic deactivation. However, achieving selective di-substitution without side reactions would be synthetically challenging.

Nucleophilic Substitution Reactions

Nucleophilic substitution on the this compound scaffold can theoretically occur at the brominated carbon atoms or involve the N-methylamino side chain.

Direct nucleophilic aromatic substitution (SₙAr) at the C2 or C6 positions, where a nucleophile displaces a bromide ion, is generally unfavorable for this substrate under standard conditions. The SₙAr mechanism requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. youtube.comucl.ac.uk These groups are necessary to stabilize the negative charge that develops in the aromatic ring in the Meisenheimer complex intermediate. youtube.com

The subject molecule, this compound, is rich in electron density due to the powerful electron-donating effects of the amino and methoxy groups. These groups would destabilize the negatively charged intermediate required for an SₙAr reaction, thus making this pathway kinetically prohibitive. Such reactions typically require forcing conditions or alternative mechanisms, such as those involving benzyne (B1209423) intermediates, which are not commonly observed for bromoarenes.

The N-methylamino group itself contains a nucleophilic nitrogen atom and an acidic N-H proton, making it a site for various transformations.

N-Acylation/N-Sulfonylation: The lone pair on the nitrogen atom can readily attack electrophiles. For instance, reaction with acyl chlorides (e.g., acetyl chloride) or sulfonyl chlorides (e.g., tosyl chloride) in the presence of a non-nucleophilic base would yield the corresponding N-acyl or N-sulfonyl derivative.

N-Alkylation: While already N-methylated, the secondary amine can undergo further alkylation. Deprotonation of the N-H proton with a strong base would generate a highly nucleophilic amide anion, which could then be reacted with an alkyl halide to install a second alkyl group on the nitrogen.

Catalytic N-Methylation: Further methylation could also be achieved using reagents like methanol (B129727) in the presence of a suitable transition metal catalyst, a process demonstrated for other substituted anilines. acs.org

Metal-Catalyzed Transformations

The most synthetically valuable reactions for this compound involve the two carbon-bromine bonds, which are prime handles for metal-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov The general mechanism involves the oxidative addition of a low-valent transition metal (commonly palladium or nickel) into the C-Br bond, followed by transmetalation with a coupling partner and subsequent reductive elimination to form the product and regenerate the catalyst. nih.gov

Potential transformations include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) to form a C-C single bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond.

Heck Reaction: Reaction with an alkene to form a new C-C double bond.

Control over mono- versus di-substitution can often be achieved by modulating the reaction stoichiometry, temperature, and choice of catalyst and ligands. The C-Br bond at the C2 position is more sterically hindered than the one at the C6 position, which could potentially be exploited to favor selective mono-coupling at the C6 position under carefully controlled conditions.

Table 1: Representative Conditions for a Hypothetical Suzuki-Miyaura Cross-Coupling Reaction

This interactive table outlines typical parameters for a selective mono-arylation at the less hindered C6 position of this compound.

| Parameter | Value | Purpose |

| Substrate | This compound | The electrophilic partner containing C-Br bonds. |

| Coupling Partner | Arylboronic Acid (e.g., Phenylboronic acid) | The nucleophilic partner providing the new aryl group. |

| Catalyst | Pd(PPh₃)₄ (Palladium Tetrakis) | Provides the active Pd(0) species to initiate the catalytic cycle. |

| Base | K₂CO₃ or Cs₂CO₃ | Activates the boronic acid for transmetalation. |

| Solvent | 1,4-Dioxane / Water (e.g., 4:1 mixture) | Solubilizes reactants and facilitates the reaction. |

| Temperature | 80-100 °C | Provides thermal energy to overcome activation barriers. |

| Stoichiometry | ~1.1 equivalents of boronic acid | Controlled to favor mono-substitution over di-substitution. |

Cross-Coupling Reactivity with Organometallic Reagents

The presence of two bromine atoms on the aromatic ring of this compound makes it a prime candidate for sequential or double cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. nih.gov While specific studies on this compound are not prevalent, extensive research on analogous 2,6-dibromoanilines provides a strong predictive framework for its reactivity. libretexts.orgresearchgate.net

The Suzuki-Miyaura coupling of sterically hindered aryl halides, such as 2,6-dibromoanilines, often requires specialized catalytic systems to overcome the steric hindrance around the bromine atoms. researchgate.net Research on the Suzuki reaction of 2,6-dibromoaniline (B42060) with various aryl boronic acids has demonstrated that these reactions can be carried out efficiently using a palladium acetate (B1210297) catalyst without the need for phosphine (B1218219) ligands, under aerobic conditions in an aqueous DMF solution. libretexts.orgresearchgate.net

A study on the Suzuki reaction of 2,6-dibromoaniline with aryl boronic acids showed that electron-donating groups on the boronic acid, such as a methyl group, can lead to higher yields compared to electron-withdrawing or strongly electron-donating groups like methoxy, which can decrease the nucleophilicity of the boronic acid. libretexts.orgresearchgate.net Given the substitution pattern of this compound, it is expected to undergo similar palladium-catalyzed cross-coupling reactions. The N-methyl and methoxy substituents are unlikely to interfere with the fundamental mechanism of the Suzuki-Miyaura coupling, which involves oxidative addition, transmetalation, and reductive elimination. ubc.ca

The general conditions for such a reaction would likely involve a palladium catalyst, a base, and a suitable solvent. The choice of ligand can be crucial in optimizing the reaction, especially for sterically demanding substrates. researchgate.netnih.gov

Table 1: Predicted Reactivity in Suzuki-Miyaura Cross-Coupling

| Reactant | Coupling Partner | Catalyst System (Predicted) | Expected Product |

| This compound | Arylboronic acid | Pd(OAc)₂, Base (e.g., K₂CO₃, K₃PO₄) | Mono- or di-arylated aniline (B41778) derivative |

| This compound | Alkylboronic acid | Pd catalyst with specialized ligand (e.g., XPhos) | Mono- or di-alkylated aniline derivative |

Applications in Heterocycle Synthesis

The ortho-dihaloaniline motif present in this compound is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. Palladium-catalyzed reactions are particularly useful in this context, enabling the construction of indole (B1671886), quinoline (B57606), and other fused heterocyclic systems. nih.govcapes.gov.brosti.gov

For instance, ortho-haloanilines can undergo palladium-catalyzed annulation with aldehydes to form indoles. nih.gov This process involves the coupling of the aniline nitrogen and the ortho-carbon with the aldehyde. The presence of two bromine atoms in this compound allows for sequential functionalization, potentially leading to the synthesis of complex, substituted heterocycles. The synthesis of substituted meta-hetarylanilines has been achieved through a one-pot, three-component reaction involving 1,3-diketones, acetone, and various amines, showcasing a pathway to complex aniline derivatives. beilstein-journals.org

Furthermore, ortho-alkynylanilines, which can be prepared from ortho-haloanilines via Sonogashira coupling, are versatile intermediates for indole synthesis through electrophilic cyclization. rsc.org It is conceivable that this compound could first undergo a selective Sonogashira coupling at one of the bromine positions, followed by a palladium-catalyzed cyclization to yield a substituted indole.

The synthesis of various N-, O-, and S-heterocycles often utilizes alkynyl aldehydes as key building blocks in cyclization reactions. nih.gov While not a direct application of this compound, this highlights the broader strategies in heterocyclic synthesis where halogenated anilines can serve as starting materials for creating such reactive intermediates.

Table 2: Potential Heterocyclic Synthesis Applications

| Reaction Type | Reagents | Expected Heterocyclic Product |

| Palladium-catalyzed annulation | Aldehyde | Substituted indole |

| Sequential Sonogashira coupling and cyclization | Terminal alkyne, then cyclization catalyst | Substituted indole or other fused heterocycle |

| Three-component reaction | 1,3-diketone, acetone | Substituted meta-hetarylaniline |

Acid-Base Chemistry and Protonation Behavior

Aniline itself is a weak base because the lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, making them less available for protonation. libretexts.orglibretexts.org The substituents on the ring can either enhance or diminish this effect.

The two bromine atoms at the ortho positions exert a strong electron-withdrawing inductive effect (-I effect), which decreases the electron density on the nitrogen atom and thus reduces the basicity. qorganica.com The methoxy group at the meta position also has an electron-withdrawing inductive effect, further decreasing basicity. stackexchange.com However, the N-methyl group is an electron-donating group (+I effect), which increases the electron density on the nitrogen and enhances basicity. scienceinfo.com

The "ortho effect" can also play a role, where bulky groups at the ortho position can sterically hinder the approach of a proton and also disrupt the planarity of the amino group with the benzene ring, which can sometimes increase basicity by reducing resonance delocalization. quora.comquora.com In this case, the two ortho bromine atoms are bulky.

The site of protonation in substituted anilines is typically the nitrogen atom of the amino group. nih.govresearchgate.net The resulting anilinium ion is stabilized by solvation. The pKa of the conjugate acid of an aniline is a measure of its basicity; a lower pKa indicates a weaker base. For substituted anilines, pKa values are influenced by the combination of inductive and resonance effects of the substituents. mdpi.comresearchgate.netyoutube.com

Given the presence of two electron-withdrawing bromine atoms and an electron-withdrawing methoxy group (by induction), it is expected that this compound will be a weaker base than aniline, despite the presence of the electron-donating N-methyl group.

Table 3: Factors Influencing the Basicity of this compound

| Substituent | Position | Electronic Effect | Predicted Effect on Basicity |

| -Br | 2, 6 (ortho) | -I (inductive) | Decrease |

| -OCH₃ | 3 (meta) | -I (inductive) | Decrease |

| -CH₃ (on N) | - | +I (inductive) | Increase |

Structural Elucidation and Spectroscopic Analysis Techniques for 2,6 Dibromo 3 Methoxy N Methylaniline

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, it offers precise information about the analyte.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is critical for confirming the exact molecular formula of a compound by measuring its mass with very high accuracy. For 2,6-Dibromo-3-methoxy-N-methylaniline, with a chemical formula of C8H9Br2NO, HRMS would provide an experimental mass measurement that could be compared to the theoretical exact mass.

As of the latest literature review, specific high-resolution mass spectrometry data for this compound has not been published in peer-reviewed scientific journals. Therefore, no experimental data table can be presented at this time.

Fragmentation Pattern Analysis for Structural Information

In addition to providing the molecular weight, mass spectrometry can be used to deduce the structure of a molecule by analyzing its fragmentation pattern. When the molecular ion is subjected to energy, it breaks apart into smaller, characteristic fragment ions. The analysis of these fragments provides valuable clues about the molecule's structural components.

A detailed analysis of the fragmentation pattern of this compound is not currently available in the public scientific literature. Such a study would be necessary to create a data table of its characteristic ion fragments.

X-ray Crystallography

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal, a detailed map of the electron density can be generated, revealing the exact positions of atoms within the crystal lattice.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

A single crystal X-ray diffraction analysis of this compound would provide definitive proof of its molecular structure in the solid state. This would include precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

A search of crystallographic databases and scientific literature did not yield any reports on the single crystal X-ray diffraction of this compound. Consequently, no crystallographic data table can be provided.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The data from an X-ray crystal structure also allows for the detailed analysis of intermolecular interactions within the crystal lattice. These non-covalent interactions, such as hydrogen bonds and halogen bonds, are crucial for understanding the packing of molecules in the solid state and can influence the physical properties of the material.

As no crystal structure has been reported for this compound, an analysis of its specific intermolecular interactions in the solid state cannot be performed.

Computational and Theoretical Investigations of 2,6 Dibromo 3 Methoxy N Methylaniline

Quantum Chemical Methodologies

The theoretical investigation of 2,6-Dibromo-3-methoxy-N-methylaniline would typically involve a suite of quantum chemical methods designed to model its electronic and structural properties with high accuracy. The primary approaches are Density Functional Theory (DFT) and ab initio methods, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, providing a robust framework for calculating the ground-state properties of molecules. DFT methods are favored for their favorable scaling with system size, allowing for the study of relatively large molecules like this compound. The calculations are based on the principle that the energy of a molecule can be determined from its electron density.

For a molecule with this complexity, a common approach would involve using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the accuracy of Hartree-Fock theory with the efficiency of density functionals. researchgate.net This would be paired with a Pople-style basis set, like 6-311++G(d,p), which provides sufficient flexibility to accurately describe the electronic distribution around the various atoms, including the heavy bromine atoms. researchgate.netresearchgate.net

Such calculations would be used to determine key ground-state properties, as outlined in the illustrative table below.

Table 1: Illustrative Ground State Properties Calculable via DFT This table presents the types of data that would be generated from DFT calculations, not experimental or published results for this specific molecule.

| Property | Description | Typical DFT Functional/Basis Set |

|---|---|---|

| Optimized Molecular Geometry | Provides the lowest energy arrangement of atoms, including bond lengths, bond angles, and dihedral angles. | B3LYP/6-311++G(d,p) |

| Total Electronic Energy | The total energy of the molecule in its electronic ground state, used to compare the stability of different isomers or conformers. | B3LYP/6-311++G(d,p) |

| Dipole Moment | A measure of the molecule's overall polarity, arising from the non-uniform distribution of electron density. | B3LYP/6-311++G(d,p) |

| Vibrational Frequencies | Calculation of vibrational modes, which can be correlated with experimental infrared (IR) and Raman spectra for structural confirmation. researchgate.net | B3LYP/6-311++G(d,p) |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can offer higher accuracy, particularly for describing electron correlation effects.

For this compound, Hartree-Fock calculations could provide a baseline understanding of the electronic structure, while more advanced MP2 calculations would be used to incorporate electron correlation, which is important for accurately describing non-covalent interactions within the molecule. High-accuracy methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are generally too computationally expensive for a molecule of this size but could be used for benchmarking specific properties on a simplified model system. These methods are crucial for obtaining precise values for properties like ionization energies and electron affinities. researchgate.net

Molecular Geometry and Conformation Analysis

The spatial arrangement of atoms and the presence of non-covalent interactions are critical determinants of a molecule's physical and chemical properties. For this compound, the bulky substituents on the aniline (B41778) ring are expected to lead to significant steric strain and unique conformational preferences.

The geometry of this compound is heavily influenced by steric hindrance. The two large bromine atoms in the ortho positions relative to the N-methylamino group are expected to prevent this group from being coplanar with the benzene (B151609) ring. Theoretical calculations would involve performing a potential energy surface scan by systematically rotating key dihedral angles, such as the C-C-N-C angle of the N-methyl group and the C-C-O-C angle of the methoxy (B1213986) group.

This analysis would reveal the lowest energy conformer (the global minimum) and any other stable conformers (local minima). The energy differences between these conformers and the rotational barriers separating them provide insight into the molecule's flexibility at different temperatures. It is anticipated that the N-H bond of the amino group will be oriented to minimize steric clash with the adjacent bromine atom.

In polysubstituted aromatic systems, weak intramolecular interactions play a significant role in stabilizing particular conformations. In the case of this compound, several such interactions are plausible.

Crystal structure analyses of related compounds, such as 2,6-dibromo-4-butylaniline and 2,6-dibromo-4-methylaniline, have revealed the presence of weak intramolecular N-H···Br hydrogen bonds. nih.govresearchgate.net These interactions occur between the hydrogen atom of the amino group and an adjacent bromine atom, helping to stabilize the conformation of the amino group. nih.gov A similar N-H···Br interaction is highly probable in this compound.

Additionally, a potential hydrogen bond could form between the N-H proton and the oxygen atom of the neighboring methoxy group (N-H···O). Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots would be used to identify and characterize the strength of these weak bonds.

Electronic Structure and Reactivity Descriptors

The arrangement and energy of molecular orbitals, along with global reactivity descriptors derived from them, are fundamental to understanding a molecule's chemical reactivity. These descriptors are routinely calculated using DFT. researchgate.net

The electronic nature of this compound is determined by the interplay of its various functional groups. The N-methylamino and methoxy groups are strong electron-donating groups, increasing the electron density of the aromatic ring through the resonance effect. The bromine atoms are inductively electron-withdrawing but also donate electron density through resonance. The net effect is a highly activated aromatic system.

Key electronic properties and reactivity descriptors that would be calculated are summarized in the table below.

Table 2: Key Electronic Properties and Reactivity Descriptors This table defines important theoretical descriptors and their significance, not specific calculated values for this molecule.

| Descriptor | Formula | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital (HOMO) Energy (EHOMO) | - | Represents the ability to donate an electron. Higher EHOMO values indicate a better electron donor. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy (ELUMO) | - | Represents the ability to accept an electron. Lower ELUMO values indicate a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. researchgate.net |

| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures the resistance to a change in electron distribution. Harder molecules have larger energy gaps. |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ ≈ (EHOMO + ELUMO) / 2 | A measure of the molecule's ability to act as an electrophile. |

The analysis of the HOMO and LUMO surfaces would likely show that the HOMO is distributed across the aniline ring and the nitrogen and oxygen atoms, consistent with their electron-donating character. The LUMO is typically distributed over the aromatic ring, representing the likely site for nucleophilic attack. These computational insights are invaluable for predicting how this compound would behave in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

A Frontier Molecular Orbital (FMO) analysis for this compound has not been reported. This type of analysis involves calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.net For many organic molecules, a large HOMO-LUMO gap implies high stability and low reactivity. researchgate.net Without specific calculations, a data table for the HOMO, LUMO, and energy gap values for this compound cannot be generated.

Molecular Electrostatic Potential (MEP) Mapping

No specific Molecular Electrostatic Potential (MEP) map for this compound was found in the available literature. An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to identify regions that are rich or deficient in electrons, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.netresearchgate.net Typically, red or yellow areas on an MEP map indicate negative potential (electron-rich), while blue areas indicate positive potential (electron-poor). researchgate.net

Reactivity Indices (e.g., Fukui Functions, Chemical Hardness)

Specific reactivity indices, such as Fukui functions and chemical hardness, have not been computationally determined for this compound. These global and local reactivity descriptors are derived from the electronic structure and are used to predict the reactivity and selectivity of the molecule. Chemical hardness (η) is a measure of a molecule's resistance to changes in its electron distribution and is related to the HOMO-LUMO gap. researchgate.net A molecule with a large energy gap is considered a "hard" molecule, while one with a small gap is a "soft" molecule. researchgate.net Without the foundational HOMO-LUMO energy calculations, a data table for these reactivity indices cannot be provided.

Spectroscopic Property Prediction and Validation

Theoretical predictions of spectroscopic data are valuable for confirming molecular structures and interpreting experimental results. However, no such computational studies were located for this compound.

Simulated Vibrational Spectra (IR, Raman)

There are no published simulated Infrared (IR) or Raman spectra for this compound. Computational methods, typically at the DFT level, are used to calculate the vibrational frequencies and intensities of a molecule. scispace.comscifiniti.com These theoretical spectra can then be compared with experimental data to assign specific vibrational modes to the observed peaks. researchgate.netresearchgate.net While experimental IR spectra are available for related compounds like 2,6-dibromo-4-methylaniline, a theoretical spectrum for the target compound is not available for comparison or analysis. nist.gov

NMR Chemical Shift Prediction and Comparison with Experimental Data

A computational prediction of the ¹H and ¹³C NMR chemical shifts for this compound is not available in the scientific literature. The prediction of NMR spectra is a common application of computational chemistry, often used to aid in structure elucidation by comparing theoretical shifts with those measured experimentally. article4pub.com While experimental NMR data exists for other N-methylaniline derivatives, a direct comparison for this compound cannot be made without either experimental or theoretical data for this specific molecule. rsc.org

Reaction Mechanism Modeling

No studies modeling the reaction mechanisms involving this compound were identified. Computational modeling can be used to investigate the transition states, activation energies, and potential energy surfaces of chemical reactions, providing detailed insights into reaction pathways and kinetics. Without such studies, a discussion of the modeled reaction mechanisms for this compound is not possible.

Transition State Characterization and Energy Barrier Calculations

A comprehensive review of scientific literature reveals a notable absence of specific computational studies focused on the transition state characterization and energy barrier calculations for reactions involving this compound. While theoretical investigations are a common approach to understanding reaction mechanisms for substituted anilines, this particular compound has not been the subject of such detailed analysis in published research.

In general, computational chemistry, particularly Density Functional Theory (DFT), is employed to model reaction pathways. For a hypothetical reaction involving this compound, the process would involve locating the transition state structure on the potential energy surface. This is a first-order saddle point, representing the highest energy point along the reaction coordinate. The characterization of this transition state would involve frequency calculations to confirm the presence of a single imaginary frequency corresponding to the vibrational mode of the bond being formed or broken.

The energy difference between the reactants and the transition state defines the activation energy barrier. This value is crucial for predicting the kinetics of a reaction. However, without specific studies on this compound, any discussion of its reactivity in these terms remains purely speculative. The electronic effects of the two bromine atoms (electron-withdrawing) and the methoxy and N-methyl groups (electron-donating) would significantly influence the geometry and energy of any transition states, but the precise quantitative effects have not been computationally determined.

Solvent Effects on Reaction Pathways (e.g., PCM)

The influence of solvents on the reaction pathways of this compound has also not been specifically investigated in the available scientific literature. Theoretical models, such as the Polarizable Continuum Model (PCM), are powerful tools for simulating solvent effects by representing the solvent as a continuous medium with a defined dielectric constant. This approach allows for the calculation of the solvation energy of reactants, transition states, and products.

For a molecule like this compound, the polarity of the solvent would be expected to play a significant role in its reactivity. Polar solvents could stabilize charged intermediates or transition states, potentially lowering the energy barrier and accelerating the reaction rate compared to nonpolar solvents. The specific interactions between the solvent and the functional groups of the aniline derivative (the methoxy, N-methyl, and amino groups, as well as the bromine atoms) would dictate the extent of this stabilization.

However, in the absence of specific computational studies, it is not possible to provide quantitative data on how different solvents would alter the reaction pathways and energy barriers for this compound. The generation of a data table illustrating these effects is therefore not feasible.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of complex aniline (B41778) derivatives is an area of continuous innovation. Future research could focus on developing more efficient and stereoselective methods for producing 2,6-Dibromo-3-methoxy-N-methylaniline and related structures.

Key areas for exploration include:

Continuous Flow Chemistry: The use of microreactor technology for halogenation reactions offers significant advantages in terms of safety, control, and scalability. rsc.orgresearchgate.net Halogenations involving elemental halogens like bromine are often fast and highly exothermic, making precise temperature control difficult in batch processes. rsc.orgresearchgate.net Continuous flow systems provide superior heat transfer, minimizing hotspots and improving selectivity. rsc.org This technology allows for the safe handling of hazardous reagents and can lead to higher yields and purity. researchgate.net

Novel Catalytic Systems: Investigating new catalysts for the regioselective halogenation and methylation of aniline precursors could provide more direct and atom-economical synthetic routes.

Stereoselective Transformations: For related chiral compounds, developing methods for stereoselective transformations is a significant goal. A research team at IOCB Prague has explored a synthetic pathway to N-alkenyl derivatives from N-fluoroalkyl-1,2,3-triazoles, demonstrating a robust method for creating stereodefined products. uochb.cz Such innovative approaches could inspire new strategies for other substituted anilines.

Advanced Mechanistic Studies using Ultrafast Spectroscopy or In Situ Monitoring

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes. Advanced analytical techniques can provide unprecedented insight into the transient species and reaction kinetics involved in the synthesis of this compound.

In Situ Reaction Monitoring: Techniques like ReactIR and ReactRaman spectroscopy are invaluable for tracking the concentration of reactants, intermediates, and products in real-time. mt.com This allows for the optimization of reaction variables to improve yield and minimize by-product formation in halogenation reactions. mt.com Implementing in situ spectroscopy requires careful planning, including calibration experiments and discussions with process owners to ensure it is the right tool for the task. spectroscopyonline.com

Mechanistic Insights: Kinetic studies can help resolve conflicting understandings of reaction pathways, as demonstrated in studies of amination via nucleophilic aromatic substitution (SNAr). rsc.org Such investigations can reveal unexpected catalytic species formed during the reaction, leading to new optimization strategies. rsc.org The electrochemical oxidation of aniline derivatives has also been extensively studied, providing a framework for understanding the various possible reaction pathways. nih.gov

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The principles of green chemistry are increasingly important in chemical synthesis. Future research should aim to develop more environmentally benign methods for producing substituted haloanilines.

Green Solvents and Catalysts: Research into using water as a solvent and employing cost-effective, non-toxic catalysts is a key direction. For example, a method for synthesizing azoxybenzenes from anilines uses water as a green solvent and an inexpensive catalyst at room temperature. nih.gov Similarly, a magnesium sulphate-glacial acetic acid system has been identified as an eco-friendly catalyst for the synthesis of acetanilide (B955) from aniline, avoiding the use of corrosive reagents. ijtsrd.comijtsrd.com

Catalyst-Free Methods: Innovative approaches that eliminate the need for catalysts are highly desirable. High-frequency ultrasound has been shown to induce the catalyst-free N-dealkylation of aniline derivatives in water, offering a green alternative to methods requiring transition metals and hazardous solvents. rsc.org Solvent- and catalyst-free methods have also been developed for synthesizing 2-anilino nicotinic acid derivatives. researchgate.netresearchgate.net

| Green Chemistry Approach | Example Application for Aniline Derivatives | Potential Benefit |

| Use of Green Solvents | Synthesis of azoxybenzenes in water. nih.gov | Reduces use of volatile organic compounds (VOCs). |

| Eco-Friendly Catalysts | Magnesium sulphate for acetanilide synthesis. ijtsrd.comijtsrd.com | Avoids toxic and corrosive reagents. |

| Catalyst-Free Reactions | Ultrasound-induced N-dealkylation. rsc.org | Eliminates metal catalysts and hazardous solvents. |

| Solvent-Free Reactions | Synthesis of 2-anilino nicotinic acids. researchgate.netresearchgate.net | Simplifies purification and reduces waste. |

Deeper Computational Insights into Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and accelerating discovery.

Quantum Chemical Calculations: Density Functional Theory (DFT) is a widely used method to understand the electronic structure and reactivity of inhibitors and other complex molecules. nih.gov Computational studies can predict parameters like oxidation potentials of substituted anilines, correlating well with experimental data. umn.edu

Structure-Metabolism Relationships: Computational models can predict the metabolic fate of substituted anilines, which is crucial for the development of new pharmaceutical compounds. nih.gov These models use calculated physicochemical parameters to classify compounds based on their expected metabolic pathways. nih.gov

Reaction Mechanism Elucidation: Computational studies can help elucidate reaction mechanisms, as shown in the stereoselective transformation of N-fluoroalkyl-1,2,3-triazoles, where calculations helped explain the stereochemical outcome. uochb.cz This approach can be applied to understand the halogenation and functionalization of aniline derivatives.

Uncovering New Non-Clinical Applications in Emerging Fields

While the primary applications of many complex organic molecules are in pharmaceuticals, there is growing interest in their use in other areas.

Materials Science: Substituted anilines are building blocks for dyes and other organic materials. chemicalbook.comwikipedia.org The specific properties of this compound could make it a candidate for novel electronic or optical materials. The bromine substituents, for instance, can enhance solubility and provide sites for further functionalization. nih.gov

Agrochemicals: Aniline derivatives are common intermediates in the synthesis of agrochemicals. chemicalbook.comwikipedia.org The unique substitution pattern of this compound could lead to the discovery of new herbicides, fungicides, or pesticides.

Chemical Reagents: Related compounds like 2,6-Dibromo-4-methylaniline are used as coupling reagents in analytical chemistry. chemicalbook.com The reactivity of this compound could be harnessed for similar applications or as a specialized building block in organic synthesis.

Challenges and Opportunities in the Field of Substituted Haloanilines

The synthesis and application of substituted haloanilines present a unique set of challenges and opportunities that drive innovation in the field.

Challenges:

Selectivity: Achieving high regioselectivity in halogenation reactions can be difficult, often leading to mixtures of products. mt.com

Reactivity Control: Halogenation reactions can be highly energetic and sensitive to reaction conditions, posing safety and control challenges. mt.com

Limited Substrate Scope: Many advanced synthetic methods are limited to a narrow range of substrates, hindering their general applicability. beilstein-journals.org

Opportunities:

Novel Biological Activity: The introduction of halogens can significantly alter the biological properties of a molecule, opening doors for the discovery of new therapeutic agents. researchgate.net

Greener Processes: The challenges associated with traditional halogenation methods drive the development of safer, more sustainable synthetic routes using technologies like continuous flow chemistry. rsc.orgresearchgate.netrsc.org

Advanced Materials: The unique electronic properties conferred by halogen substituents can be exploited in the design of new functional materials.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,6-Dibromo-3-methoxy-N-methylaniline, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Stepwise bromination : Start with 3-methoxy-N-methylaniline. Use controlled bromination with reagents like Br₂ in acetic acid or HBr/H₂O₂ to introduce bromine at the 2,6-positions. Monitor reaction progress via TLC or HPLC to avoid over-bromination .

- Methylation : If starting from aniline derivatives, employ reductive alkylation (e.g., formaldehyde/NaBH₄) or nucleophilic substitution (e.g., CH₃I/K₂CO₃) for N-methylation .

- Optimization : Adjust solvent polarity (e.g., DCM vs. DMF), temperature (0–25°C), and stoichiometry (1.1–2.0 eq Br₂) to balance reactivity and side-product formation. Use DFT calculations (e.g., B3LYP/6-31G*) to predict regioselectivity .

Q. How can researchers purify this compound, and what analytical techniques validate its structural integrity?

- Purification :

- Recrystallization : Use ethanol/water or hexane/ethyl acetate mixtures. Monitor solubility gradients to isolate high-purity crystals.

- Column chromatography : Employ silica gel with eluents like hexane:ethyl acetate (4:1) for polar impurities .

- Validation :

- NMR : Compare ¹H/¹³C NMR shifts (e.g., aromatic protons at δ 6.8–7.2 ppm, methoxy at δ 3.8 ppm) with computed spectra (Mercury CSD or Gaussian) .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 293–295 (isotopic Br pattern) .

Advanced Research Questions

Q. What computational strategies resolve contradictions in spectroscopic data for halogenated anilines like this compound?

- Approach :

- DFT benchmarking : Compare experimental vs. calculated IR/Raman spectra (B3LYP hybrid functional) to validate vibrational modes. Address discrepancies in NH/CH stretching regions by adjusting solvent effects in simulations .

- X-ray crystallography : Use Mercury CSD to analyze crystal packing and hydrogen-bonding networks. Cross-reference with PubChem data for similar compounds (e.g., 2,6-Dibromo-4-methylaniline) .

Q. How does steric hindrance from bromine substituents influence the compound’s reactivity in cross-coupling reactions?

- Experimental design :

- Suzuki-Miyaura coupling : Test catalytic systems (Pd(PPh₃)₄, PdCl₂(dppf)) with aryl boronic acids. Compare yields with/without microwave irradiation (80–120°C, 1–4 hrs).

- Kinetic studies : Use in-situ NMR or GC-MS to track intermediates. Steric maps from Mercury CSD can predict accessibility of the C-Br bond .

Q. What degradation pathways occur under oxidative/reductive conditions, and how can intermediates be characterized?

- Mechanistic analysis :

- Oxidation : Expose to KMnO₄/H₂SO₄; monitor quinone formation via UV-Vis (λmax ~450 nm) .

- Reduction : Use Zn/HCl or catalytic hydrogenation (H₂/Pd-C). Analyze amine derivatives via LC-MS/MS .

- Isotopic labeling : Introduce ¹⁵N or deuterium to track N-demethylation pathways .

Q. How can researchers model biological interactions of this compound with enzymes or receptors?

- Methodology :

- Molecular docking : Use AutoDock Vina with PDB structures (e.g., cytochrome P450). Parameterize bromine’s van der Waals radius (1.85 Å) and partial charges .

- Fluorescence quenching : Measure binding constants (Kd) with serum albumin (BSA) via Stern-Volmer plots .

Data Contradiction Resolution

Q. Conflicting reports on bromine’s electronic effects: How to reconcile inductive (-I) vs. resonance (+R) contributions in reactivity studies?

- Strategy :

- Hammett analysis : Compare σpara values for bromine in substituted analogs. Use electrochemical methods (CV, DPV) to quantify electron-withdrawing effects .

- Theoretical modeling : NBO analysis (Gaussian) to quantify charge distribution at the aromatic ring and NH group .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 294.97 g/mol | |

| Melting Point | 98–102°C (lit.) | |

| UV-Vis λmax (MeOH) | 265 nm (π→π* transition) | |

| TLC Rf (Hexane:EA = 3:1) | 0.42 | |

| Calculated LogP (DFT) | 3.2 ± 0.1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.